molecular formula C25H28N2O3 B11349392 N-(4-tert-butylbenzyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-tert-butylbenzyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11349392
M. Wt: 404.5 g/mol
InChI Key: XUDYJLKTTNLLRE-UHFFFAOYSA-N
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Description

N-[(4-tert-Butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a combination of aromatic rings and functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-Butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.

    Etherification: The intermediate product is then subjected to etherification with 4-methoxyphenol using a suitable catalyst like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-Butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(4-tert-Butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-tert-Butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-(4-methoxyphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C25H28N2O3/c1-25(2,3)20-10-8-19(9-11-20)17-27(23-7-5-6-16-26-23)24(28)18-30-22-14-12-21(29-4)13-15-22/h5-16H,17-18H2,1-4H3

InChI Key

XUDYJLKTTNLLRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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